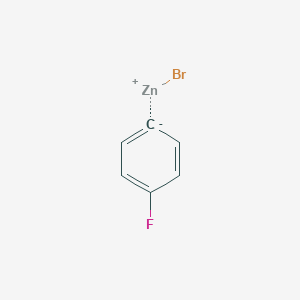

4-Fluorophenylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorophenylzinc bromide is an organozinc compound with the molecular formula FC6H4ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluorophenylzinc bromide can be synthesized through the reaction of 4-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere, such as under argon or nitrogen, to prevent oxidation. The general reaction is as follows:

4-Fluorobromobenzene+Zinc→4-Fluorophenylzinc bromide

The reaction is usually conducted in a solvent like tetrahydrofuran (THF) to facilitate the dissolution of reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

4-Fluorophenylzinc bromide is primarily employed in cross-coupling reactions, including:

-

Negishi Coupling : This reaction allows for the coupling of aryl halides with various nucleophiles. For instance, it has been successfully coupled with alkyl and alkenyl zinc reagents to produce diverse arylated products .

-

Heck Reaction : The compound can also participate in Heck reactions, where it reacts with alkenes in the presence of palladium catalysts to form substituted alkenes. This reaction can be optimized by adjusting the reaction conditions and catalyst types .

Enantioselective Reactions

Research has shown that this compound can be used in enantioselective arylation reactions. For example, it was utilized in a nickel-catalyzed asymmetric addition to pyridinium salts, yielding products with high enantiomeric excess (ee) values .

Functionalization of Heterocycles

The compound has been employed to functionalize heterocyclic compounds effectively. For instance, it was used in a three-component coupling reaction involving aldehydes and amines to synthesize complex amines .

Reaction Conditions and Yields

The efficiency of reactions involving this compound is influenced by several factors including:

-

Catalyst Choice : Different nickel catalysts have been tested for their effectiveness in promoting cross-coupling reactions, with some ligands providing significantly higher yields .

-

Temperature and Solvent Effects : The choice of solvent and reaction temperature can greatly affect the yield and selectivity of the desired product. For example, lower temperatures often enhance selectivity but may require longer reaction times .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluorophenylzinc bromide is extensively used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling . This reaction allows for the formation of carbon-carbon bonds, which are essential for synthesizing a wide range of organic compounds. The reactivity of this compound is enhanced by the presence of the fluorine atom, which can influence electronic properties and sterics during reactions.

Key Reactions:

- Negishi Coupling : Utilized to couple aryl halides with alkenes or alkynes.

- Suzuki Coupling : Effective for forming biaryl compounds, which are prevalent in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the development of novel drug candidates. Its ability to form complex structures allows for the synthesis of bioactive molecules that can exhibit significant therapeutic effects.

Case Studies:

- Inhibitors Development : Research has shown that derivatives synthesized using this compound can act as potent inhibitors for various biological targets, including enzymes involved in cancer progression and other diseases .

- Pharmaceutical Intermediates : The compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), enhancing the efficiency of drug development processes.

Material Science

The applications of this compound extend to materials science, where it is used to create advanced materials with specific properties. This includes polymers and electronic components that require precise molecular architectures.

Applications in Material Science:

- Polymer Synthesis : Used to develop functional polymers with tailored properties for applications in coatings and electronics.

- Nanomaterials : Facilitates the synthesis of nanostructured materials that can be utilized in sensors and energy storage devices.

Biological Studies

In biological research, this compound is employed to modify biomolecules for studying various biological pathways and mechanisms. This includes its use in synthesizing fluorescent probes and other molecular tools that aid in biological imaging and diagnostics.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Benefits |

|---|---|---|

| Organic Synthesis | Negishi Coupling, Suzuki Coupling | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Drug candidate synthesis, inhibitor development | Targeted therapeutic effects |

| Material Science | Polymer development, nanomaterial synthesis | Tailored material properties |

| Biological Studies | Biomolecule modification | Enhanced biological imaging capabilities |

Wirkmechanismus

The mechanism of action of 4-Fluorophenylzinc bromide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to other molecules, enabling the formation of new carbon-carbon bonds. This reactivity is particularly useful in cross-coupling reactions where the compound serves as a key intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylzinc bromide

- 2-Pyridylzinc bromide

- 2-Propylzinc bromide

- Phenylzinc iodide

- 2-Thienylzinc bromide

- 4-Methoxybenzylzinc chloride

- 2-Thiazolylzinc bromide

- 2,6-Difluorophenylzinc bromide

- Cyclohexylzinc bromide

Uniqueness

4-Fluorophenylzinc bromide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in organic synthesis .

Biologische Aktivität

4-Fluorophenylzinc bromide is an organozinc compound that has garnered attention in synthetic organic chemistry due to its utility as a nucleophile in various coupling reactions. This article delves into its biological activity, synthesis methods, and applications, supported by data tables and research findings.

- Chemical Formula : C6H4FZnBr

- Molecular Weight : 240.39 g/mol

- CAS Number : 181705-93-1

- Appearance : Typically found as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M.

Synthesis

This compound can be synthesized through various methods, including:

- Transmetalation :

- Cobalt-Catalyzed Cross-Coupling :

Biological Activity

The biological activity of this compound is primarily explored through its role as a reagent in organic synthesis rather than direct biological effects. However, its derivatives have shown potential in various applications:

- Anticancer Activity : Compounds synthesized from this compound have been investigated for their anticancer properties. For instance, the coupling products with triazine derivatives have been noted for their potential in developing new therapeutic agents .

- Enantioselective Reactions : The compound is used in nickel-catalyzed enantioselective arylation reactions, producing compounds with high enantiomeric excess (ee), which are crucial for pharmaceutical applications .

Case Studies and Experimental Data

The following table summarizes key findings from recent studies involving this compound:

Mechanistic Insights

The mechanism of action when utilizing this compound typically involves:

Eigenschaften

IUPAC Name |

bromozinc(1+);fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVWWPYGMESMA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.